Cas no 2229565-47-1 (6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline)

6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline 化学的及び物理的性質
名前と識別子
-
- 6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline
- EN300-1734245
- 2229565-47-1
-
- インチ: 1S/C13H13F2N/c1-4-13(7-8-13)9-5-6-10(14)11(15)12(9)16(2)3/h1,5-6H,7-8H2,2-3H3
- InChIKey: JNGOAOIHALBYNW-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1N(C)C)C1(C#C)CC1)F
計算された属性
- せいみつぶんしりょう: 221.10160574g/mol
- どういたいしつりょう: 221.10160574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734245-10.0g |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline |
2229565-47-1 | 10g |
$7065.0 | 2023-05-23 | ||
Enamine | EN300-1734245-5.0g |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline |
2229565-47-1 | 5g |
$4764.0 | 2023-05-23 | ||
Enamine | EN300-1734245-10g |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline |
2229565-47-1 | 10g |
$7065.0 | 2023-09-20 | ||
Enamine | EN300-1734245-2.5g |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline |
2229565-47-1 | 2.5g |
$3220.0 | 2023-09-20 | ||
Enamine | EN300-1734245-0.25g |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline |
2229565-47-1 | 0.25g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1734245-0.05g |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline |
2229565-47-1 | 0.05g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1734245-1.0g |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline |
2229565-47-1 | 1g |
$1643.0 | 2023-05-23 | ||
Enamine | EN300-1734245-5g |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline |
2229565-47-1 | 5g |
$4764.0 | 2023-09-20 | ||
Enamine | EN300-1734245-0.1g |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline |
2229565-47-1 | 0.1g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1734245-0.5g |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline |
2229565-47-1 | 0.5g |
$1577.0 | 2023-09-20 |
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylanilineに関する追加情報
Comprehensive Guide to 6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline (CAS No. 2229565-47-1)
6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline (CAS No. 2229565-47-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique molecular structure combining a cyclopropyl group, difluoroaniline moiety, and dimethylamino functionality, making it valuable for applications in drug discovery and advanced material synthesis. Researchers are particularly interested in its potential as a building block for novel bioactive molecules.
The compound's ethynylcyclopropyl group provides exceptional reactivity, enabling diverse chemical transformations. This characteristic makes 6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline particularly useful in click chemistry applications, a rapidly growing field in medicinal chemistry. The presence of fluorine atoms at the 2 and 3 positions enhances its metabolic stability, a crucial factor in pharmaceutical development. Many scientists are exploring its potential in creating fluorinated drug candidates, especially for targeting neurological disorders and inflammatory conditions.
Recent studies highlight the growing importance of fluorinated aromatic compounds like 6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline in modern drug design. The compound's lipophilicity and electron-withdrawing properties make it particularly valuable for improving drug bioavailability. Pharmaceutical companies are actively investigating similar structures for developing next-generation small molecule therapeutics, especially in oncology and CNS disease areas. The compound's N,N-dimethylamino group further enhances its potential as a precursor for various pharmacologically active molecules.
From a synthetic chemistry perspective, 6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline offers multiple advantages. Its cyclopropyl-ethynyl moiety serves as an excellent handle for further functionalization through cross-coupling reactions or cycloadditions. This versatility makes it particularly attractive for creating diverse chemical libraries in drug discovery programs. Many research groups are exploring its use in high-throughput screening platforms to identify novel bioactive compounds.
The compound's stability under various conditions makes it suitable for long-term storage and transportation, important considerations for chemical suppliers and research institutions. Proper handling requires standard laboratory precautions, though it doesn't fall under any special regulatory categories. Researchers appreciate its compatibility with common organic solvents, facilitating its use in various synthetic protocols.
Market analysis indicates growing demand for specialized fluorinated building blocks like 6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline. The global pharmaceutical industry's focus on precision medicine and targeted therapies drives this trend. Chemical suppliers are responding by improving synthesis protocols to ensure consistent quality and purity of this valuable intermediate. Recent advances in flow chemistry techniques have shown promise for scaling up production while maintaining cost-effectiveness.
For researchers working with 6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline, proper characterization is essential. Standard analytical techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis can confirm identity and purity. The compound typically appears as a pale yellow to colorless solid at room temperature, with solubility characteristics that vary depending on the solvent system. These physical properties make it compatible with various formulation strategies in drug development.
The future applications of 6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline appear promising, particularly in emerging areas like proteolysis targeting chimeras (PROTACs) and molecular glues. Its unique structural features make it potentially valuable for designing degrader molecules that target disease-causing proteins. Additionally, materials scientists are exploring its use in creating advanced polymers with tailored electronic properties for optoelectronic applications.
Environmental and safety considerations for 6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper waste disposal procedures should be followed. Researchers should consult the compound's safety data sheet (SDS) for specific handling instructions and first aid measures. The growing emphasis on green chemistry principles is driving development of more sustainable synthesis routes for such valuable intermediates.
In conclusion, 6-(1-ethynylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline (CAS No. 2229565-47-1) represents an important chemical intermediate with broad potential in pharmaceutical research and materials science. Its unique combination of fluorine substitution, cyclopropyl ring, and ethynyl functionality offers numerous opportunities for innovative applications. As research continues to uncover new uses for this versatile compound, its importance in medicinal chemistry and material science is likely to grow significantly in the coming years.
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